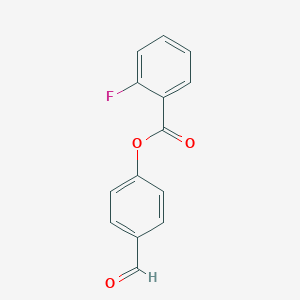

4-Formylphenyl 2-fluorobenzoate

描述

4-Formylphenyl 2-fluorobenzoate is an aromatic ester featuring a formyl group (-CHO) at the para position of the phenyl ring and a fluorine substituent at the ortho position of the benzoate moiety. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents (fluoro and formyl groups), which influence its electronic, thermal, and solubility properties. Applications span optoelectronics (e.g., solar cells) and pharmaceutical intermediates, depending on functional group modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-fluorobenzoate typically involves the esterification of 4-formylphenol with 2-fluorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

4-Formylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-Formylphenyl 2-carboxybenzoate.

Reduction: 4-Hydroxymethylphenyl 2-fluorobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Chemistry

4-Formylphenyl 2-fluorobenzoate serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The fluorine atom enhances reactivity, making it suitable for substitution reactions.

- Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic residues in proteins, which is critical for drug design.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Its potential applications include:

- Antimicrobial Activity: Initial studies suggest that compounds with similar structures exhibit antimicrobial properties against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) was determined through assays:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| Fluorinated Derivative A | 32 | MRSA |

| Fluorinated Derivative B | 64 | Acinetobacter baumannii |

Note: TBD indicates that specific data for this compound was not available but suggests potential for similar results based on structural analogs.

Medicine

The compound is being explored as a pharmacophore in drug development due to its structural uniqueness:

- Antimicrobial Agents: Targeting resistant bacterial strains.

- Anti-inflammatory Drugs: Investigating interactions with inflammatory pathways.

- Cancer Therapeutics: Exploring cytotoxic effects on cancer cell lines.

作用机制

The mechanism of action of 4-Formylphenyl 2-fluorobenzoate largely depends on the specific application. In biochemical contexts, the formyl group can react with nucleophiles such as amines, forming Schiff bases. This reactivity makes it useful in the design of enzyme inhibitors, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

Fluoro vs. Chloro/Bromo:

highlights compounds like 4-formyl-2-methoxyphenyl 4-chlorobenzoate and 4-formyl-2-methoxyphenyl 4-bromobenzoate, which exhibit higher solubility (12.64 and 12.29, respectively) compared to the fluoro analog (3.77). This suggests that bulkier halogens (Cl, Br) may enhance solubility despite their electron-withdrawing nature, possibly due to increased polarizability or crystal lattice disruptions . In contrast, the smaller fluorine atom in 4-formylphenyl 2-fluorobenzoate likely reduces solubility but improves thermal stability and electronic properties, as seen in azomethine-based optoelectronic materials .Nitro Groups:

Compounds such as 4-formyl-2-nitrophenyl benzoates () demonstrate stronger electron-withdrawing effects due to nitro groups, which significantly alter crystal packing and reactivity. For example, nitro-substituted derivatives exhibit distinct structural motifs in crystallographic studies, emphasizing how nitro groups enhance rigidity compared to fluorine .

Electron-Donating Groups (EDGs):

- Methoxy and Hexyloxy:

Methoxy-substituted analogs (e.g., 4-formyl-2-methoxyphenyl 4-fluorobenzoate) show intermediate solubility (3.77), balancing the electron-donating methoxy group with the electron-withdrawing fluoro group . Hexyloxy substituents, as in azomethines (), improve solubility and processability for solar cell applications due to their long alkyl chains .

Thermal and Optical Properties

Thermal Stability:

While direct data for this compound are unavailable, fluorinated aromatic compounds generally exhibit high thermal stability. For instance, covalent organic frameworks (COFs) with fluorine-containing linkers (e.g., COF-5) withstand temperatures up to 600°C . Similarly, azomethines with fluorinated substituents show decomposition temperatures exceeding 300°C, making them suitable for optoelectronic devices .Optoelectronic Performance:

The fluorine atom in this compound likely enhances charge transport properties by lowering the LUMO energy, as observed in fluorinated azomethines used in bulk heterojunction solar cells . Comparatively, nitro-substituted benzoates () may exhibit broader absorption spectra but lower stability due to nitro group degradation .

Data Table: Key Properties of Comparable Compounds

*Solubility values from are unitless and likely represent logP or similar metrics.

生物活性

4-Formylphenyl 2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H11F O3

- Molecular Weight : 252.24 g/mol

- CAS Number : [specific CAS number if available]

This compound features a formyl group attached to a phenyl ring, which is further substituted with a fluorobenzoate moiety. The presence of the fluorine atom is significant, as it often enhances biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could modulate receptor activities, influencing physiological responses such as inflammation or cell proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to higher values depending on the structural modifications made to the parent compound .

Cytotoxicity and Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The introduction of fluorine atoms can enhance the selectivity and potency against cancer cells. For example, derivatives with specific substitutions have demonstrated improved activity against breast cancer and other malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The position and number of fluorine atoms significantly impact the compound's potency. For example, meta-substituted compounds often exhibit higher selectivity for target enzymes compared to their para or ortho counterparts .

- Functional Group Variations : Altering functional groups on the benzene rings can lead to variations in biological activity. Compounds with electron-withdrawing groups generally show enhanced activity due to increased electrophilicity .

Study on Antibacterial Activity

A study investigating fluoroaryl derivatives found that certain compounds exhibited remarkable antibacterial properties against S. aureus. The most effective derivative demonstrated an MIC value of 16 µM, indicating strong potential for development as an antibacterial agent .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

Study on Cytotoxicity

In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was tested against MCF-7 breast cancer cells, revealing IC50 values in the low micromolar range, suggesting significant anticancer potential .

常见问题

Q. Basic: What are the optimal synthetic routes for preparing 4-Formylphenyl 2-fluorobenzoate with high purity?

Methodological Answer:

The synthesis typically involves esterification between 2-fluorobenzoic acid derivatives and 4-formylphenol. A common approach is using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate the carboxylic acid moiety for nucleophilic attack by the phenolic oxygen. For example, methyl esters of fluorobenzoates (e.g., Methyl 2-fluoro-4-formylbenzoate) are synthesized via acid-catalyzed esterification, followed by hydrolysis to yield the free acid, which can then be coupled to 4-formylphenol . Purification is critical; column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress should be monitored via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Peaks at δ 10.0–10.2 ppm (aldehyde proton), δ 8.0–8.5 ppm (aromatic protons adjacent to fluorine), and δ 7.5–7.8 ppm (remaining aromatic protons).

- ¹³C NMR : Carbonyl (C=O) signals at ~190 ppm (aldehyde) and ~165 ppm (ester).

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (aldehyde C-H stretching).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 242 (C₁₄H₉FO₃) with fragmentation patterns confirming the ester and formyl groups.

- Elemental Analysis : Verify %C, %H, and %F match theoretical values (e.g., C: 69.42%, H: 3.74%, F: 7.82%).

Thermal stability can be assessed via TGA (decomposition onset >200°C) .

Q. Basic: How does the fluorine substituent at the 2-position influence the compound’s stability and reactivity?

Methodological Answer:

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., transesterification). However, it may reduce thermal stability compared to non-fluorinated analogs. Stability studies under ambient, acidic (pH 2–4), and basic (pH 8–10) conditions should be conducted using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine’s inductive effect also impacts solubility; logP calculations (e.g., using ChemDraw) predict higher lipophilicity compared to hydroxyl or methyl analogs, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Q. Advanced: Can this compound serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer:

The formyl group enables Schiff base formation with amines, making it suitable for designing COFs. For example, condensation with 1,3,5-triaminobenzene could yield a porous network. Key steps include:

Monomer Design : Ensure geometric compatibility (e.g., C₂ symmetry for staggered/eclipsed COF layers).

Solvothermal Synthesis : React in a sealed tube with mesitylene/dioxane (1:1 v/v) at 120°C for 72 hours.

Characterization : PXRD to confirm crystallinity (e.g., peaks at 2θ = 3–10°), BET analysis for surface area (>500 m²/g), and TGA for thermal stability (>400°C).

Fluorine’s electronegativity may enhance COF polarity, affecting gas adsorption selectivity (e.g., CO₂ vs. N₂) .

Q. Advanced: How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications). The fluorobenzoate moiety may occupy hydrophobic pockets, while the formyl group forms hydrogen bonds with catalytic residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes.

- QSAR Analysis : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value of +0.06) with inhibitory potency. Data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid (IC₅₀ ~10 µM) can guide predictions .

Q. Advanced: What strategies resolve contradictions in reported catalytic activity of fluorinated benzoate derivatives?

Methodological Answer:

Contradictions often arise from varying reaction conditions or impurities. To address this:

Reproducibility Checks : Replicate experiments using standardized conditions (e.g., 1 mol% catalyst, anhydrous DMF).

Control Experiments : Test the compound alongside non-fluorinated analogs (e.g., 4-formylphenyl benzoate) to isolate fluorine’s role.

Advanced Analytics : Use XPS to confirm fluorine content and NMR kinetics to track reaction intermediates.

Meta-Analysis : Compare data across studies (e.g., turnover numbers in cross-coupling reactions) while accounting for solvent polarity and temperature gradients .

属性

IUPAC Name |

(4-formylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYDUKQWCQKHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355515 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443676-59-3 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。